molecular formula C9H9N3O3 B2704451 methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 2117371-21-6

methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B2704451
CAS No.: 2117371-21-6
M. Wt: 207.189
InChI Key: YXFKGQWIPIUEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 2117371-21-6) is a high-purity chemical building block for medicinal chemistry and drug discovery research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine chemical class, a privileged scaffold recognized for its strong pharmacological potential and close structural similitude to purine bases adenine and guanine . Researchers utilize this ester derivative as a key synthetic intermediate for developing novel therapeutic agents. Its core structure serves as a versatile template for creating potent inhibitors targeting various kinases and receptors . Scientific literature extensively documents the broad biomedical applications of pyrazolo[3,4-b]pyridine derivatives, including anticancer , antiviral , anti-inflammatory , and antimicrobial activities . Specific research has identified analogues as potent antileukemic agents acting through cell growth inhibition, apoptosis induction, and targeting critical enzymes like CDK2 and Abl kinases . The 6-methoxy and 3-carboxylate functional groups provide strategic sites for further chemical modification, enabling structure-activity relationship (SAR) studies and lead optimization programs . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-methoxy-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-14-6-4-3-5-7(9(13)15-2)11-12-8(5)10-6/h3-4H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFKGQWIPIUEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NNC(=C2C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve appropriate solvents (e.g., ethanol, methanol) and controlled temperatures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant activity against various cancer cell lines, including lung (A549) and breast (MCF7) cancers. The mechanism often involves inhibition of specific kinases associated with cancer proliferation .

Antimicrobial Activity

Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has also demonstrated promising antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary findings suggest that it may help mitigate neuronal damage in models of neurodegenerative diseases, potentially through antioxidant mechanisms .

Case Studies

StudyFindingsApplication
Study 1 : Anticancer Activity The compound showed IC50 values in the low micromolar range against A549 and MCF7 cell lines.Development of anticancer therapeutics.
Study 2 : Antimicrobial Efficacy Displayed significant inhibition against Staphylococcus aureus and E. coli.Potential antibiotic development.
Study 3 : Neuroprotection Exhibited protective effects on neuronal cells in oxidative stress models.Research into neuroprotective drugs for Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo-Pyridine Carboxylates

Table 1: Key Structural and Physical Properties of Analogues
Compound Name Substituents (Positions) CAS Number Melting Point (°C) Purity (%) Key References
Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Methoxy (6), Methyl ester (3) 2117371-21-6 Not reported N/A
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Bromo (5), Methyl ester (3) 916325-84-3 Not reported 96
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Fluoro (6), tert-Butyl ester (3) 155601-71-1 166–168 97
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Cyclopropyl (6), 4-Fluorophenyl (1), Methyl ester (4) 938001-13-9 Not reported N/A
Key Observations:
  • Electronic Effects: The methoxy group in the target compound is electron-donating, enhancing aromatic stability and directing electrophilic substitutions to specific positions. tert-Butyl esters (e.g., 155601-71-1) offer steric protection against hydrolysis compared to methyl esters, which are more reactive under basic or acidic conditions .
  • Steric and Solubility Profiles :

    • Bulky groups like cyclopropyl (938001-13-9) or 4-fluorophenyl reduce solubility in polar solvents but may improve lipid membrane permeability in biological systems .
    • The smaller methoxy group (2117371-21-6) balances solubility and steric demands, making it suitable for synthetic modifications.
Key Observations:
  • The target compound’s synthesis likely mirrors methods for pyrazolo[3,4-b]pyridine derivatives, involving cyclocondensation of 5-amino-pyrazoles with methoxy-containing building blocks .
  • Fluorinated analogues (e.g., 155601-71-1) require harsh conditions (e.g., trifluoroacetic acid reflux) for deprotection or fluorination, whereas brominated derivatives (e.g., 916325-84-3) utilize milder brominating agents like NBS .

Stability and Commercial Viability

  • Hydrolysis Resistance : Methyl esters (e.g., 2117371-21-6) are more prone to hydrolysis than tert-butyl esters (e.g., 155601-71-1), impacting storage and bioavailability .
  • Cost Analysis : Fluorinated derivatives (e.g., 155601-71-1) are significantly costlier (¥68,600/g) compared to brominated or methoxy analogues, reflecting the expense of fluorination reagents .

Biological Activity

Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No. 2117371-21-6) is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure, characterized by a pyrazole ring fused to a pyridine ring with a methoxy group at the 6-position and a carboxylate ester at the 3-position, has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : 207.19 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2117371-21-6

Synthesis

The synthesis of this compound typically involves the condensation of 5-amino-3-methyl-1H-pyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and esterification reactions. This synthetic route allows for high yields and purity, making it suitable for further biological evaluations .

Enzyme Inhibition

Research indicates that this compound exhibits significant potential as an enzyme inhibitor. It has been studied for its inhibitory effects on various enzymes, including:

  • Cyclooxygenase (COX) : Preliminary studies suggest that derivatives of this compound can inhibit COX enzymes, which are critical in inflammatory processes. The IC₅₀ values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

Several studies have explored the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. This compound has been evaluated for its potential as a scaffold for developing novel anticancer agents. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole and pyridine rings. Research has shown that modifications at these positions can enhance or diminish its biological properties. For example, the presence of electron-donating or withdrawing groups can significantly affect its potency as an enzyme inhibitor or anticancer agent .

Study on COX Inhibition

A detailed investigation into the COX inhibitory activity of this compound revealed promising results. The compound was tested against COX-1 and COX-2 enzymes using a COX inhibitor screening assay kit. The results indicated that certain derivatives exhibited potent inhibitory effects, with IC₅₀ values comparable to those of known COX inhibitors .

CompoundIC₅₀ (μmol)Enzyme Target
Methyl 6-methoxy derivative0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

Anticancer Evaluation

In another study focusing on anticancer activity, methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated against various cancer cell lines. The results showed that specific modifications led to enhanced cytotoxicity against breast cancer cells, indicating the potential for developing targeted therapies based on this scaffold .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical protocol involves refluxing precursors like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene, catalyzed by trifluoroacetic acid (TFA, 30 mol%) . Optimization includes adjusting catalyst concentration (e.g., 0.5–1.0 equiv.), solvent polarity (toluene vs. DMF), and reaction time (6–24 hours) to improve yields. Monitoring via TLC and NMR ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, ester carbonyl at ~δ 165 ppm) .
  • IR Spectroscopy : Confirms functional groups (C=O stretch at ~1700 cm⁻¹, aromatic C-H at ~3100 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 262.0832) .

Q. How does the methoxy group at position 6 influence the compound’s reactivity in derivatization?

  • Methodological Answer : The electron-donating methoxy group enhances electrophilic substitution at adjacent positions. For example, nitration or halogenation reactions target the pyridine ring’s C5 or C7 positions. Protecting the methoxy group with acetyl or benzyl moieties prevents undesired side reactions during functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition) may arise from assay conditions (e.g., ATP concentration, cell line variability). Standardizing protocols (e.g., fixed ATP at 1 mM) and using orthogonal assays (e.g., SPR vs. enzymatic assays) improves reproducibility. Meta-analyses of structural analogs (e.g., substituent effects on mTOR inhibition) clarify structure-activity relationships (SAR) .

Q. What strategies are effective for improving the aqueous solubility of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Salt Formation : Converting the ester to a sodium carboxylate improves solubility (e.g., hydrolysis under basic conditions) .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v HP-β-CD) in formulation .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for pH-dependent solubility .

Q. How can computational modeling guide the design of pyrazolo[3,4-b]pyridine derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking Studies : Analyze binding poses in kinase ATP pockets (e.g., mTOR vs. PI3Kα) to prioritize substituents at C3 and C6 .
  • QSAR Models : Correlate logP, polar surface area, and steric parameters with activity data to predict bioactivity .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

Q. What experimental approaches validate autophagy induction by this compound in cancer models?

  • Methodological Answer :

  • Western Blotting : Monitor LC3-II/LC3-I ratio and p62 degradation in prostate cancer cells (e.g., PC-3 line) .
  • Fluorescence Microscopy : Track autophagosome formation using GFP-LC3 transfection .
  • In Vivo Models : Administer 50 mg/kg compound daily in xenograft mice and assess tumor volume vs. mTOR inhibitor controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.